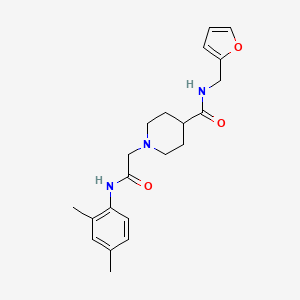
(E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyridine and triazine, both of which are aromatic compounds with nitrogen atoms . Pyridine derivatives are known for their wide range of applications in various fields of science .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through condensation reactions . For example, Schiff base ligands have been prepared from the condensation of aldehydes and hydrazides .Chemical Reactions Analysis
The compound could potentially be used as a ligand to form complexes with metal ions . For instance, halogenated quinazoline derivatives have been shown to interact with a series of metal(II) ions, resulting in the formation of mononuclear complexes .Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
The compound (E)-5,6-diphenyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazine has been explored for its potential in synthesizing novel heterocyclic compounds with antimicrobial properties. A study detailed the synthesis of various pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives incorporating the 5,6-diphenyl-1,2,4-triazine moiety. These compounds were evaluated for their antibacterial and antifungal activities, with some demonstrating maximum activity comparable to standard drugs, highlighting their potential as antimicrobial agents with lower toxicity in certain cases (Ali, 2009).
Structural Characterization and Polymorphism
Another area of research focuses on the structural characterization of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine. A study reported a second monoclinic polymorph of this compound, detailing differences in unit-cell dimensions and the orientation of the pyridine ring relative to the triazine ring compared to a previously reported form. The crystal structure revealed intermolecular interactions that contribute to the material's stability and provided insights into its polymorphic nature (Eltayeb et al., 2007).
Coordination Chemistry and Potential Applications
Research on coordination chemistry has produced complexes of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine with various metals such as copper(II), ruthenium(II), and rhenium(V). These studies explore the synthesis, structural characterization, and potential applications of these complexes, including their use in creating metallotectons for engineering hydrogen-bonded crystals and investigating the effects of electron-donating functional groups on corrosion inhibition of mild steel in acidic conditions. Such work lays the groundwork for the development of new materials and corrosion inhibitors (Kozhevnikov & Kozhevnikov, 2009), (Singh et al., 2018).
Anticancer Research
In anticancer research, novel pyridine and fused pyridine derivatives were synthesized starting from compounds related to this compound. These derivatives underwent in vitro screening for their antimicrobial and antioxidant activity, as well as molecular docking screenings towards specific proteins, demonstrating moderate to good binding energies and potential as anticancer agents (Flefel et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
5,6-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6/c1-3-7-17(8-4-1)19-20(18-9-5-2-6-10-18)25-27-21(24-19)26-23-15-16-11-13-22-14-12-16/h1-15H,(H,24,26,27)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRKEOFQLWEWDP-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)
![4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one](/img/structure/B2980303.png)




![(1R,5S,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2980311.png)
![N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2980312.png)
![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![(2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2980315.png)


![N-(3,5-difluorophenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2980323.png)
